1-(2,4-Dimethylquinolin-3-yl)ethanone
Overview
Description
1-(2,4-Dimethylquinolin-3-yl)ethanone is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C13H13NO, is characterized by a quinoline ring substituted with two methyl groups at positions 2 and 4, and an ethanone group at position 3.
Preparation Methods
The synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone can be achieved through various methods. One common synthetic route involves the condensation of 2-aminoacetophenone with acetylacetone in the presence of a catalyst such as ferric chloride hexahydrate (FeCl3·6H2O) and water as a solvent . This method is environmentally friendly and offers several advantages, including shorter reaction times, milder conditions, easy workup, and better yields .
Industrial production methods for this compound may involve similar condensation reactions, optimized for large-scale production. The use of heterogeneous catalysts, such as zeolites, can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
1-(2,4-Dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions to introduce other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens. Major products formed from these reactions include substituted quinolines and quinoline alcohols .
Scientific Research Applications
1-(2,4-Dimethylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: This compound is studied for its potential therapeutic properties, including its use in the treatment of infectious diseases and cancer.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can interact with enzymes, receptors, and DNA, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, they can interact with DNA to induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2,4-Dimethylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:
2-Methylquinoline: Lacks the ethanone group and has different biological activities.
4-Methylquinoline: Similar to 2-methylquinoline but with the methyl group at position 4.
3-Ethylquinoline: Has an ethyl group instead of an ethanone group at position 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMYKCBRHBKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368931 | |
Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14428-41-2 | |
Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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